L-GLUTAMINE (1-13C; ALPHA-15N)
Description
BenchChem offers high-quality L-GLUTAMINE (1-13C; ALPHA-15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-GLUTAMINE (1-13C; ALPHA-15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
148.13 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Characterization of L Glutamine 1 13c; Alpha 15n
The synthesis of isotopically labeled amino acids such as L-Glutamine (1-13C; ALPHA-15N) is a precise process designed to introduce specific heavy isotopes at defined atomic positions. This particular isotopologue of L-glutamine is labeled with Carbon-13 at the C1 (carboxyl) position and Nitrogen-15 at the alpha-amino position. While specific proprietary synthesis routes are common, general methodologies for creating such site-specific labeled amino acids are well-established in scientific literature.
A common and effective strategy for this type of synthesis involves the use of precursor molecules that can be chemically or enzymatically converted to the final amino acid product. One plausible synthetic pathway begins with a corresponding α-keto acid. nih.gov This precursor undergoes enzymatic reductive amination. nih.gov This step is critical as it introduces the nitrogen atom, and by using a 15N-labeled ammonia (B1221849) source (¹⁵NH₃), the ALPHA-15N isotope is incorporated. The stereochemical control, yielding the desired L-enantiomer, is conferred by the high specificity of the enzyme used in this reaction, such as glutamate (B1630785) dehydrogenase.
The introduction of the Carbon-13 isotope at the C1 position can be achieved by starting with a precursor where this carbon is already present as ¹³C, or through a reaction involving a ¹³C-labeled reactant, such as ¹³C-labeled cyanide (K¹³CN), which can then be hydrolyzed to form the carboxylic acid group. nih.gov Enzymatic synthesis, in general, represents a robust and highly efficient method for producing complex, isotopically labeled biomolecules, often in a single-pot reaction, which is advantageous compared to purely chemical methods. nih.govresearchgate.net
Following synthesis, the compound is purified and characterized to confirm its identity and purity. Standard analytical techniques are employed to verify the structure and the successful incorporation of the isotopes. The final product is typically a solid material. isotope.com
Table 1: Properties of L-Glutamine (1-¹³C; α-¹⁵N)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | H₂NCO(CH₂)₂CH(¹⁵NH₂)¹³COOH | isotope.com |
| Molecular Weight | 148.13 | isotope.com |
| Isotopic Purity (¹³C) | 99% | isotope.com |
| Isotopic Purity (¹⁵N) | 98% | isotope.com |
| Chemical Purity | >98% | isotope.com |
| Appearance | Solid | isotope.com |
| CAS Number (Labeled) | 2687960-41-2 | isotope.com |
Stereochemical Integrity Assessment of L Glutamine 1 13c; Alpha 15n
A critical aspect of the quality control for L-Glutamine (1-13C; ALPHA-15N) is the confirmation of its stereochemical integrity. It is essential to ensure that the synthesis has produced the biologically relevant L-enantiomer and to quantify any presence of the D-enantiomer. The biological functions of amino acids are highly dependent on their stereochemistry, with the L-isomers being the primary building blocks of proteins in most organisms. aimspress.com
The primary analytical method for assessing the enantiomeric purity of amino acids is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). aimspress.com This technique uses a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. snmjournals.orgsigmaaldrich.com For instance, in the analysis of a similar compound, L-[5-¹¹C]-glutamine, chiral HPLC was used to determine the optical purity. snmjournals.org The separation was achieved using a specialized column (e.g., Chirex 3126) with a mobile phase containing a copper (II) sulfate (B86663) solution, which facilitates the formation of diastereomeric complexes that can be resolved. snmjournals.org Such analyses have demonstrated the ability to achieve high optical purity, often exceeding 95% for the L-isomer. snmjournals.org
Enzymatic methods can also be employed to assess stereochemical integrity. Enzymes involved in amino acid metabolism are highly stereospecific. For example, glutamine synthetase demonstrates high selectivity for the L-enantiomer of glutamate-related substrates, and glutaminase (B10826351) specifically acts on L-glutamine. nih.gov The selective reaction of an enzyme with only the L-form can be used to quantify its presence, confirming the stereochemical purity of the synthesized compound.
Table 2: Research Findings on Chiral Analysis of L-Glutamine
| Analytical Method | Key Finding | Research Context |
|---|---|---|
| Chiral HPLC | Determined the optical purity of L-[5-¹¹C]-glutamine to be greater than 95%. snmjournals.org | Synthesis and characterization of a radiolabeled glutamine analog. snmjournals.org |
| Enzymatic Assay | Human glutaminase (GLS1) showed exclusive hydrolytic activity towards the S-enantiomer (L-form) of a glutamine analog. nih.gov | In vitro study of enzyme stereoselectivity. nih.gov |
Methodologies for Isotopic Tracing with L Glutamine 1 13c; Alpha 15n
Sample Preparation Protocols for Isotopic Analysis
Robust sample preparation is critical to preserve the integrity of metabolites and their isotopic labels. This involves rapid quenching of metabolic activity, efficient extraction of target compounds from complex biological matrices, and sometimes chemical modification to improve analytical performance.
Metabolite Extraction Strategies from Biological Matrices
The primary goal of metabolite extraction is to efficiently isolate small molecules like glutamine from complex biological samples such as cells, tissues, or biofluids, while simultaneously quenching all enzymatic activity to prevent metabolic changes post-collection. creative-proteomics.comnih.gov The choice of extraction solvent and method is crucial and depends on the sample type and the polarity of the target metabolites.
For polar metabolites like amino acids, cold solvent extraction is the most common strategy. A widely used approach involves homogenizing tissues or lysing cells in a chilled methanol (B129727) solution, often mixed with other solvents like acetonitrile (B52724) and water. nih.govresearchgate.net For instance, a common solvent system for tissues is a mixture of methanol, acetonitrile, and water (e.g., 2:2:1 v/v/v), which effectively precipitates proteins and extracts a broad range of polar metabolites. protocols.io Another effective method for tissues involves homogenization in 80% methanol, followed by several freeze-thaw cycles to ensure complete cell lysis and metabolite release. nih.gov For biofluids like plasma, a simple protein precipitation with a cold solvent mixture, such as 80:20 acetonitrile:water, is often sufficient. protocols.io
To minimize pre-analytical errors that can compromise metabolite integrity, strict adherence to protocols is essential. This includes flash-freezing samples in liquid nitrogen immediately upon collection and storing them at -80°C until extraction. nih.govcreative-proteomics.com After extraction, the supernatant containing the metabolites is typically separated from the protein pellet by centrifugation at high speed and low temperature (e.g., 13,000-20,000 x g at 4°C). nih.govpnas.org The resulting extract can then be dried down, often using a vacuum concentrator, and reconstituted in a suitable solvent for analysis. nih.govpnas.org
Table 1: Comparison of Common Metabolite Extraction Solvents for Amino Acid Analysis
| Solvent System | Typical Ratio (v/v) | Biological Matrix | Advantages | Reference |
|---|---|---|---|---|
| Methanol/Water | 80:20 | Cells, Tissues | Effective protein precipitation, good recovery for polar metabolites. | nih.gov |
| Acetonitrile/Methanol/Water | 40:40:20 | Cells, Tissues | Broad coverage of polar metabolites, effective enzyme denaturation. | nih.gov |
| Methanol/Acetonitrile/Water + Formic Acid | 2:2:1 | Tissues | Acidification enhances enzyme denaturation and can improve extraction efficiency. | protocols.io |
| Acetonitrile/Water | 80:20 | Plasma | Simple and effective for protein precipitation in biofluids. | protocols.io |
Derivatization Techniques for Enhanced Analytical Sensitivity
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), amino acids must be chemically modified, or derivatized, to increase their volatility and thermal stability. sigmaaldrich.comalexandraatleephillips.com This process replaces polar, active hydrogens on functional groups (e.g., -COOH, -NH₂, -OH) with nonpolar moieties. sigmaaldrich.com
A prevalent method for amino acid analysis is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.gov MTBSTFA reacts with amino acids to form tert-butyldimethylsilyl (TBDMS) derivatives, which are notably more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com The derivatization is typically performed by heating the dried metabolite extract with MTBSTFA, often in a solvent like pyridine (B92270), at elevated temperatures (e.g., 60-80°C) to ensure complete reaction. nih.govmsu.edu This single-step derivatization is applicable to a wide range of neurochemicals and crucially, does not cause the hydrolysis of glutamine to glutamate (B1630785), a common analytical challenge. nih.gov
Another approach involves a two-step derivatization. First, methoximation with methoxyamine hydrochloride in pyridine is used to stabilize carbonyl groups. This is followed by silylation with MTBSTFA. msu.edu While effective, it's important to note that some amino acids, including glutamine, can occasionally produce multiple derivative products, which may require optimization of reaction conditions like temperature or time. sigmaaldrich.com Other derivatization agents, such as ethyl chloroformate (ECF), have also been successfully used, creating N(O,S)-ethoxycarbonyl ethyl ester derivatives that are stable and suitable for high-throughput automated analysis. researchgate.netwiley.com
Table 2: Common Derivatization Reagents for GC-MS Analysis of Glutamine
| Reagent | Derivative Formed | Typical Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | tert-butyldimethylsilyl (TBDMS) | Heating at 60-80°C in a solvent like pyridine or acetonitrile. | Forms stable derivatives; prevents glutamine hydrolysis; single-step process. | sigmaaldrich.comnih.gov |
| Methoxyamine hydrochloride followed by MTBSTFA | Methoxyime-TBDMS | Two-step: 1) Methoximation (e.g., 60°C), 2) Silylation (e.g., 70-80°C). | Stabilizes carbonyl groups, potentially reducing multiple derivative peaks. | msu.edu |
| Ethyl Chloroformate (ECF) | N(O,S)-ethoxycarbonyl ethyl ester | Reaction in an aqueous solution of pyridine, ethanol, and chloroform. | Stable derivatives suitable for high-throughput GC/MS and GC/C/IRMS. | researchgate.net |
Analytical Platforms for ¹³C and ¹⁵N Isotopic Abundance Measurement
Following sample preparation, several powerful analytical techniques can be employed to measure the abundance of ¹³C and ¹⁵N isotopes in glutamine and its metabolic products. The choice of platform depends on the specific research question, required sensitivity, and whether positional isotope information is needed. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for metabolic flux analysis and isotopomer distribution studies. nih.govcreative-proteomics.com After derivatization, the volatile amino acids are separated by the gas chromatograph and then ionized and detected by the mass spectrometer. Electron impact (EI) is a common ionization method, though it can cause significant fragmentation of the analyte. sigmaaldrich.com
The mass spectrum of a derivatized amino acid contains a molecular ion and several characteristic fragment ions. For TBDMS derivatives, common fragments result from the loss of a methyl group (M-15), a tert-butyl group (M-57), or other parts of the derivative structure. sigmaaldrich.commetabolomicsworkbench.org When analyzing L-Glutamine (1-¹³C; alpha-¹⁵N), the ¹³C and ¹⁵N labels increase the mass of the molecular ion and any fragment ions that retain these labeled atoms. By monitoring the intensities of these specific mass-to-charge ratio (m/z) ions (a technique called selected ion monitoring, or SIM), researchers can precisely quantify the isotopic enrichment. nih.gov For example, the analysis of TBDMS-derivatized urea (B33335) (a downstream metabolite of glutamine nitrogen) involves monitoring m/z 231, 232, 233, and 234 to determine the abundance of unlabeled, singly labeled (¹⁵N), and doubly labeled (¹⁵N₂) species. semanticscholar.org GC-MS provides information-rich data that can resolve the labeling patterns of important metabolic network structures. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolomics and Isotope Resolved Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a central platform for metabolomics due to its high sensitivity, specificity, and ability to analyze underivatized polar metabolites. creative-proteomics.comcreative-proteomics.com This is particularly advantageous for glutamine, which can be prone to cyclization into pyroglutamic acid during sample handling and analysis. nih.govnih.govacs.org
For the separation of highly polar compounds like amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice. creative-proteomics.comnih.govresearchgate.netbath.ac.uk HILIC columns effectively retain and separate glutamine from its close metabolic relatives like glutamate and pyroglutamic acid, which is crucial for accurate quantification. nih.govnih.gov Following chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.gov
LC-MS/MS allows for both targeted and untargeted analyses. creative-proteomics.com In targeted analysis, such as Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion (e.g., the molecular ion of L-Glutamine (1-¹³C; alpha-¹⁵N)) and its specific fragment ions. This highly selective and sensitive approach enables precise quantification of isotopic enrichment. osu.edu In untargeted analysis, high-resolution mass spectrometers (like Orbitrap or Q-TOF) are used to acquire data across a wide mass range, allowing for the discovery of unexpected labeled metabolites and a more comprehensive view of metabolic pathways. researchgate.netcreative-proteomics.com
Table 3: Comparison of Analytical Platforms for L-Glutamine Isotope Tracing
| Platform | Sample State | Key Strengths | Limitations | Reference |
|---|---|---|---|---|
| GC-MS | Derivatized (Volatile) | High chromatographic resolution, robust, excellent for mass isotopomer distribution analysis. | Requires derivatization, which can introduce artifacts; high temperatures can degrade labile compounds. | sigmaaldrich.comnih.govcreative-proteomics.com |
| LC-MS/MS | Native (In Solution) | High sensitivity, no derivatization required, suitable for a wide range of metabolites, comprehensive analysis. | Potential for ion suppression; in-source fragmentation/reactions (e.g., glutamine cyclization) must be managed. | researchgate.netcreative-proteomics.comnih.gov |
| NMR | In Solution | Non-destructive, provides positional isotopomer information, highly quantitative. | Relatively low sensitivity compared to MS, requires higher sample concentrations. | pnas.orgnih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a unique and powerful tool in stable isotope tracing because it can determine the precise location of an isotopic label within a molecule. nih.govpnas.orgnih.gov While mass spectrometry measures the number of isotopic labels in a molecule (mass isotopomers), NMR can distinguish between molecules with the same number of labels but at different positions (positional isotopomers). nih.gov
Both ¹³C-NMR and ¹⁵N-NMR can be used to track the fate of L-Glutamine (1-¹³C; alpha-¹⁵N). pnas.orgresearchgate.net In ¹³C-NMR, the signal from the ¹³C at the C-1 position of glutamine can be monitored as it is incorporated into other metabolites. pnas.orgscispace.com Similarly, ¹⁵N-NMR can directly track the ¹⁵N label from the alpha-amino group as it is transferred to other molecules, such as glutamate or other amino acids. researchgate.netanu.edu.au
The analysis of complex mixtures from biological extracts often requires advanced NMR techniques, such as two-dimensional (2D) NMR or isotope-editing experiments, to resolve overlapping signals and simplify complex spectra. nih.govspringernature.com For example, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment detects protons that are directly attached to a ¹³C atom, providing specific information about labeled sites. While NMR is generally less sensitive than MS and requires larger sample amounts, its ability to provide unambiguous positional information is unparalleled and offers complementary insights into metabolic pathways that are not achievable by MS alone. nih.govpnas.org
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Content
The fundamental principle of IRMS involves several key steps. First, the sample, which can be in a solid, liquid, or gaseous state, is converted into a simple gas. d-nb.info For the analysis of ¹³C and ¹⁵N, this is typically achieved through high-temperature combustion, which converts the organic material into carbon dioxide (CO₂) and nitrogen gas (N₂). bioscientifica.comspectroscopyonline.com These gases are then introduced into the mass spectrometer, where they are ionized. The resulting ion beam is accelerated and passed through a magnetic field, which separates the ions based on their mass-to-charge ratio (m/z). researchgate.net For instance, to determine the ¹³C/¹²C ratio, the instrument measures the ion beams corresponding to the masses of ¹²CO₂ (mass 44) and ¹³CO₂ (mass 45). physiology.org Similarly, for the ¹⁵N/¹⁴N ratio, the ion beams for ¹⁴N₂ (mass 28) and ¹⁴N¹⁵N (mass 29) are measured.
A key advantage of IRMS is its high precision, which allows for the detection of very low levels of isotopic enrichment. researchgate.net This high sensitivity can be beneficial in clinical studies by potentially reducing the required dose of the stable isotope tracer. researchgate.net In the context of studies using L-Glutamine (1-13C; ALPHA-15N), IRMS can be used to measure the total ¹³C and ¹⁵N enrichment in various biological compartments, such as plasma or tissue, providing a global view of the tracer's incorporation. nih.gov
| Principle | Description | Relevance to L-Glutamine (1-13C; ALPHA-15N) |
|---|---|---|
| Sample Conversion | The sample is converted into simple gases (e.g., CO₂ and N₂) through combustion. bioscientifica.comspectroscopyonline.com | Allows for the analysis of the ¹³C and ¹⁵N isotopes from the glutamine tracer. |
| Ionization | The gas molecules are ionized in the ion source of the mass spectrometer. researchgate.net | Prepares the gas molecules for separation by the magnetic field. |
| Mass Separation | Ions are separated based on their mass-to-charge ratio by a magnetic field. researchgate.net | Separates the heavier isotopes (¹³C and ¹⁵N) from the lighter, more abundant isotopes (¹²C and ¹⁴N). |
| Detection | The separated ion beams are detected by a series of Faraday cups, allowing for precise ratio measurement. d-nb.info | Quantifies the ratio of the heavy to light isotopes, indicating the level of enrichment from the tracer. |
Data Processing and Isotopic Correction Algorithms
Raw data from mass spectrometry analysis in isotopic tracer studies requires significant processing to yield biologically meaningful results. This involves correcting for naturally occurring isotopes and subtracting background signals, followed by the application of specialized algorithms to decipher the patterns of isotope incorporation.
Mass Isotopomer Distribution Analysis (MIDA)
Mass Isotopomer Distribution Analysis (MIDA) is a powerful mathematical technique used to determine the enrichment of the true precursor pool for the biosynthesis of a polymer, as well as the fractional synthesis rate of that polymer. researchgate.netphysiology.org A mass isotopomer is a molecule that differs in mass due to the presence of one or more heavy isotopes. MIDA analyzes the relative abundances of these different mass isotopomers in a product molecule that is synthesized from a labeled precursor, such as acetyl-CoA synthesized from labeled glutamine. researchgate.net
The core principle of MIDA is based on combinatorial probabilities. nih.govphysiology.org When a polymer is synthesized from a pool of precursor units that are a mixture of labeled and unlabeled molecules, the distribution of mass isotopomers in the newly synthesized polymer follows a predictable pattern based on the enrichment of the precursor pool. By measuring the actual mass isotopomer distribution in the product using mass spectrometry and comparing it to the theoretically predicted distributions, one can calculate the isotopic enrichment of the precursor pool from which it was made. researchgate.net This is particularly valuable because it allows researchers to determine the enrichment of the direct intracellular precursor, which is often difficult or impossible to measure directly. prosciento.com
For example, if a fatty acid is synthesized from acetyl-CoA units derived from L-Glutamine (1-13C; ALPHA-15N), the fatty acid molecules will contain a mixture of ¹²C and ¹³C atoms. MIDA can analyze the pattern of molecules with zero, one, two, or more ¹³C atoms to deduce the ¹³C-enrichment of the acetyl-CoA pool. From this, the rate of new fatty acid synthesis can be calculated. researchgate.net
Multivariate Mass Isotopomer Distribution Analysis (MMIDA)
While the term "Multivariate Mass Isotopomer Distribution Analysis (MMIDA)" is not as formally defined or widely used as MIDA, it conceptually represents the extension of MIDA principles to more complex experimental designs involving multiple isotopic tracers simultaneously. In the context of using a dual-labeled tracer like L-Glutamine (1-13C; ALPHA-15N), the analysis must account for the distribution of both ¹³C and ¹⁵N isotopes in the product molecules. This creates a multivariate dataset of mass isotopomers.
For a metabolite that incorporates both the carbon and nitrogen from the glutamine tracer, there will be isotopomers containing only ¹³C, only ¹⁵N, or both ¹³C and ¹⁵N. For example, in a downstream metabolite containing both carbon and nitrogen atoms from glutamine, one could theoretically find molecules with one ¹³C and zero ¹⁵N atoms, zero ¹³C and one ¹⁵N atom, one of each, and so on. These different isotopomers can have very similar masses, and distinguishing them requires high-resolution mass spectrometry.
The analysis of these multivariate mass isotopomer distributions allows for a more detailed and comprehensive tracing of metabolic pathways. By tracking the fate of both the carbon and nitrogen atoms, researchers can dissect the contributions of a precursor to different parts of a product molecule and understand the interplay between carbon and nitrogen metabolism. The mathematical models for this type of analysis are inherently more complex than for single-tracer MIDA, as they must account for the combinatorial probabilities of incorporating two different isotopes. This approach provides a deeper insight into the intricate network of metabolic reactions.
| Algorithm | Primary Function | Input Data | Key Output |
|---|---|---|---|
| Natural Abundance Correction | Removes the contribution of naturally occurring heavy isotopes from the measured signal. researchgate.net | Raw mass isotopomer distribution and chemical formula of the analyte. | Corrected mass isotopomer distribution reflecting only the tracer-derived enrichment. |
| Background Subtraction | Eliminates interfering signals from the sample matrix and instrument. scirp.orgnih.gov | Mass spectrum of the sample and a control/blank sample. | A "clean" mass spectrum of the analyte. |
| MIDA | Calculates the isotopic enrichment of the biosynthetic precursor pool and fractional synthesis rates of a polymer. researchgate.netphysiology.org | Corrected mass isotopomer distribution of a polymeric product. | Precursor pool enrichment (p) and fractional synthesis rate. |
| MMIDA (Conceptual) | Analyzes mass isotopomer distributions in experiments with multiple simultaneous isotopic tracers (e.g., ¹³C and ¹⁵N). | High-resolution, corrected mass isotopomer distributions for multiple isotopes. | Detailed flux information for interconnected pathways (e.g., carbon and nitrogen metabolism). |
Applications of L Glutamine 1 13c; Alpha 15n in Metabolic Research
Tracing Carbon Flux through Central Metabolic Pathways
The ¹³C label on L-Glutamine (1-¹³C; ALPHA-¹⁵N) is instrumental in elucidating the contributions of glutamine's carbon backbone to central metabolic pathways. By tracking the incorporation of this heavy carbon isotope into downstream metabolites, researchers can map and quantify the flow of carbon through interconnected networks like the Tricarboxylic Acid (TCA) cycle and biosynthetic pathways.
Glutamine is a major anaplerotic substrate for the TCA cycle in many cell types, replenishing cycle intermediates that are withdrawn for biosynthesis. The use of ¹³C-labeled glutamine allows for the precise measurement of its contribution to the TCA cycle pool.
Glutaminolysis is a key metabolic pathway where glutamine is converted to the TCA cycle intermediate α-ketoglutarate. pnas.orgnih.govresearchgate.net This process involves two main enzymatic steps: the conversion of glutamine to glutamate (B1630785) and ammonia (B1221849) by glutaminase (B10826351), followed by the conversion of glutamate to α-ketoglutarate. When using L-Glutamine (1-¹³C; ALPHA-¹⁵N), the ¹³C label is retained on the first carbon of α-ketoglutarate. As this labeled α-ketoglutarate is oxidized in the forward direction of the TCA cycle, the ¹³C label is lost as ¹³CO₂ during the conversion of α-ketoglutarate to succinyl-CoA. However, the remaining unlabeled carbons continue to cycle, and their dilution of the existing unlabeled TCA intermediate pools can be measured to infer the oxidative flux.
Under certain conditions, such as hypoxia or mitochondrial dysfunction, the TCA cycle can run in reverse, a process known as reductive carboxylation. pnas.orgresearchgate.netresearchgate.net In this pathway, α-ketoglutarate is reductively carboxylated to form isocitrate, which is then isomerized to citrate. pnas.orgresearchgate.netresearchgate.net When tracing with L-Glutamine (1-¹³C; ALPHA-¹⁵N), the ¹³C label is retained on the fifth carbon of the resulting citrate molecule (citrate M+1). nih.gov This allows for the direct quantification of reductive carboxylation flux, a pathway that is increasingly recognized as important for cancer cell metabolism and other pathological states. nih.gov Studies have shown that the ratio of α-ketoglutarate to citrate can influence the direction of glutamine metabolism, with a higher ratio favoring reductive carboxylation. nih.gov
Anaplerosis is the replenishment of TCA cycle intermediates, while cataplerosis is their removal for biosynthetic purposes. nih.govpnas.org Glutamine is a primary anaplerotic substrate, and its contribution can be quantified using ¹³C-labeled glutamine. nih.govpnas.org The rate of appearance of ¹³C-labeled TCA cycle intermediates reflects the anaplerotic influx from glutamine. Conversely, the rate of disappearance of these labeled intermediates into biosynthetic pathways, such as the synthesis of amino acids or fatty acids, provides a measure of cataplerosis.
The carbon from glutamine can be incorporated into newly synthesized lipids and nucleotides. pnas.orgresearchgate.net Through reductive carboxylation, glutamine-derived citrate can be exported to the cytoplasm and cleaved to produce acetyl-CoA, a primary building block for fatty acid synthesis. nih.gov The ¹³C label from L-Glutamine (1-¹³C; ALPHA-¹⁵N) will not be incorporated into acetyl-CoA via this pathway, but the remaining oxaloacetate can carry the label. However, if uniformly labeled glutamine ([U-¹³C₅]glutamine) is used, the contribution of glutamine to lipogenic acetyl-CoA can be traced. nih.gov Furthermore, glutamine-derived aspartate, formed through transamination of oxaloacetate, is a crucial precursor for the synthesis of pyrimidine nucleotides. The incorporation of ¹³C from glutamine into these macromolecules provides a quantitative measure of the contribution of glutamine to these essential biosynthetic processes.
Contribution to Tricarboxylic Acid (TCA) Cycle Intermediates
Investigating Nitrogen Metabolism and Amino Acid Interconversions
The ALPHA-¹⁵N label in L-Glutamine (1-¹³C; ALPHA-¹⁵N) is invaluable for tracking the fate of glutamine's alpha-amino nitrogen. pnas.orgnih.govrsc.orgisotope.comnih.gov This allows researchers to investigate a wide range of nitrogen metabolism pathways, including transamination reactions and the synthesis of other amino acids and nitrogen-containing compounds.
Upon its entry into the cell, the ¹⁵N-labeled alpha-amino group of glutamine can be transferred to other keto-acids to form new ¹⁵N-labeled amino acids. For example, the transamination of α-ketoglutarate with ¹⁵N-glutamate (derived from ¹⁵N-glutamine) can produce ¹⁵N-aspartate from oxaloacetate. By measuring the ¹⁵N enrichment in various amino acids, researchers can quantify the rates of these interconversion pathways and understand how nitrogen is distributed throughout the cellular amino acid pool. This is crucial for understanding how cells maintain nitrogen homeostasis and synthesize non-essential amino acids.
Furthermore, the ¹⁵N label can be traced into other nitrogenous compounds, such as nucleotides. Glutamine is a key nitrogen donor for the de novo synthesis of both purine and pyrimidine nucleotides. nih.gov By tracking the incorporation of ¹⁵N from glutamine into the nucleotide pool, researchers can determine the contribution of glutamine to this fundamental biosynthetic pathway.
Glutamine-Glutamate Cycle Dynamics
The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system, involving the cycling of glutamate and glutamine between neurons and astrocytes. nih.govwikipedia.orgsemanticscholar.org L-Glutamine (1-13C; ALPHA-15N) is instrumental in elucidating the dynamics of this cycle. When astrocytes take up glutamate released from neurons, they convert it to glutamine via glutamine synthetase. nih.govfrontiersin.org This newly synthesized glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase, thus replenishing the neurotransmitter pool. wikipedia.org
The use of ¹³C and ¹⁵N labeled glutamine allows for the quantification of the flux through this cycle. For instance, ¹³C NMR spectroscopy can be employed to measure the rate of glutamate and glutamine labeling in the brain following the administration of [1-¹³C] glucose, providing insights into the coupling of glucose oxidation and glutamatergic activity. nih.gov Studies have consistently shown that the glutamate-glutamine cycle is a major metabolic flux in the cerebral cortex. semanticscholar.orgnih.gov
Table 1: Key Enzymes and Cellular Locations in the Glutamine-Glutamate Cycle
| Enzyme | Cellular Location | Function |
| Glutamine Synthetase | Astrocytes | Converts glutamate to glutamine |
| Glutaminase | Neurons | Converts glutamine to glutamate |
Transamination and Deamination Pathways
Transamination and deamination are fundamental reactions in amino acid metabolism, and L-Glutamine (1-13C; ALPHA-15N) is a valuable tracer for studying these pathways. Transamination involves the transfer of an amino group from an amino acid to a keto-acid, a reaction catalyzed by aminotransferases. davuniversity.org The alpha-¹⁵N label on glutamine allows researchers to follow the path of its amino group as it is transferred to other molecules.
Deamination is the removal of an amino group. Glutamate, formed from the deamidation of glutamine, can undergo oxidative deamination catalyzed by glutamate dehydrogenase, releasing ammonia and forming alpha-ketoglutarate. davuniversity.orgyoutube.com This process is crucial for nitrogen homeostasis and energy production. The use of L-Glutamine (1-13C; ALPHA-15N) enables the simultaneous tracking of both the carbon skeleton and the amino group, providing a comprehensive view of these interconnected pathways. For example, the ¹³C label can be traced into intermediates of the tricarboxylic acid (TCA) cycle, while the ¹⁵N label can be followed into other amino acids or nitrogenous waste products.
Contributions to Urea (B33335) Cycle and Ammonia Assimilation
Glutamine plays a central role in ammonia detoxification and the urea cycle. The amide nitrogen of glutamine is a primary source of ammonia for the urea cycle in the liver. caldic.com Studies using [5-¹⁵N]glutamine have been instrumental in quantifying the contribution of glutamine to urea synthesis. nih.gov These studies have shown that flux through phosphate-dependent glutaminase, which releases ammonia from glutamine, is a key regulatory step. nih.gov
The ALPHA-¹⁵N label in L-Glutamine (1-13C; ALPHA-15N) allows for the direct tracing of the alpha-amino nitrogen's fate in ammonia assimilation and urea synthesis. This is particularly important in understanding conditions of hyperammonemia, where the capacity of the urea cycle is overwhelmed.
Table 2: Influence of pH on [¹⁵N]Urea Synthesis from [5-¹⁵N]Glutamine in Rat Hepatocytes
| Condition | Flux through Phosphate-Dependent Glutaminase | [¹⁵N]Urea Synthesis |
| pH 6.8 | Decreased | Decreased |
| pH 7.6 | Stimulated | Stimulated |
| Data adapted from Nissim et al. (1996). nih.gov |
Nitrogen Flux to Purine and Pyrimidine Biosynthesis
Glutamine is a critical nitrogen donor for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.govnih.gov The amide group of glutamine provides nitrogen atoms for several steps in these biosynthetic pathways. The ALPHA-¹⁵N label in L-Glutamine (1-13C; ALPHA-15N) can be used to trace the incorporation of glutamine's alpha-amino nitrogen into the nucleotide rings, although the amide nitrogen is more directly involved in initial steps.
Studies utilizing ¹⁵N-labeled glutamine have demonstrated its role in nucleotide biosynthesis in various cell types, particularly in rapidly proliferating cancer cells which have a high demand for nucleotides. nih.govresearchgate.net By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can quantify the enrichment of ¹⁵N in purine and pyrimidine bases, providing a direct measure of the nitrogen flux from glutamine into these essential biomolecules. nih.gov
Studies of Cellular Bioenergetics and Mitochondrial Function
Glutamine is a major respiratory fuel for many cells and plays a crucial role in mitochondrial function. nih.govnih.gov The carbon skeleton of glutamine, traced by the ¹³C label in L-Glutamine (1-13C; ALPHA-15N), enters the tricarboxylic acid (TCA) cycle as α-ketoglutarate, a process known as glutaminolysis. nih.gov This anaplerotic flux replenishes TCA cycle intermediates and supports cellular energy production and biosynthesis.
In settings of mitochondrial dysfunction, glutamine metabolism can be reprogrammed. For instance, under conditions of high NADH, α-ketoglutarate derived from glutamine can be metabolized via reductive carboxylation to citrate, supporting fatty acid synthesis. nih.gov The use of isotopically labeled glutamine is essential for dissecting these complex metabolic adaptations.
Applications in Preclinical and In Vitro Biological Systems
In Vitro Cell Culture Models (e.g., Cancer Cells, Hybridoma Cells)
L-Glutamine is an essential supplement in most cell culture media, serving as a primary energy source and a nitrogen donor for the synthesis of proteins and nucleic acids. sigmaaldrich.comthermofisher.com The isotopically labeled compound L-Glutamine (1-13C; ALPHA-15N) is extensively used in in vitro cell culture models to study the metabolic phenotypes of various cell types.
In cancer research, this tracer helps to elucidate the phenomenon of "glutamine addiction," where cancer cells exhibit an increased reliance on glutamine for their growth and proliferation. nih.gov By tracing the fate of the ¹³C and ¹⁵N labels, researchers can map the metabolic reprogramming that occurs in cancer cells and identify potential therapeutic targets. nih.gov
In hybridoma technology, glutamine is a critical nutrient for antibody production. Studies have used ¹³C-labeled glucose and glutamine with NMR spectroscopy to monitor the metabolic state of hybridoma cells and optimize culture conditions for enhanced antibody synthesis.
Table 3: Common Applications of L-Glutamine (1-13C; ALPHA-15N) in Cell Culture
| Cell Type | Research Focus |
| Cancer Cells | Investigating metabolic reprogramming and glutamine addiction |
| Hybridoma Cells | Optimizing antibody production and cellular metabolism |
| Immune Cells | Studying activation and proliferation |
| Neuronal Cells | Elucidating neurotransmitter metabolism |
Ex Vivo Tissue Preparations
Ex vivo tissue preparations offer a valuable experimental system for metabolic studies by maintaining the tissue architecture and cellular heterogeneity, thus providing a bridge between in vitro cell culture and in vivo models. The use of L-Glutamine (1-13C; ALPHA-15N) in these systems allows for precise investigation of metabolic pathways under controlled conditions.
In studies of human prostate cancer, metabolic tracing with stable isotope-labeled glutamine has been employed ex vivo to delineate its metabolic fate. researchgate.net By incubating fresh tissue samples with labeled glutamine, researchers can track the incorporation of 13C and 15N into downstream metabolites. This approach has revealed heterogeneity in glutamine utilization, highlighting both oxidative and reductive metabolic pathways in different disease stages. researchgate.net For instance, the labeling of citrate m+4 and m+5 can distinguish between these two routes of glutamine metabolism. researchgate.net
Furthermore, ex vivo analyses have been instrumental in understanding the metabolic reprogramming that is a hallmark of cancer. researchgate.net Stable isotope tracing has emerged as a widely adopted technique to monitor these changes. researchgate.net The insights gained from such ex vivo studies are critical for identifying metabolic vulnerabilities in cancerous tissues that could be targeted for therapeutic intervention.
Preclinical Animal Models (e.g., Rodent Xenograft Models, Insect Larvae)
Preclinical animal models are indispensable for studying metabolic processes in a whole-organism context. L-Glutamine (1-13C; ALPHA-15N) and other isotopically labeled glutamine variants are extensively used in these models to investigate metabolic fluxes in vivo.
Rodent Xenograft Models
Rodent xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of cancer research. nih.govresearchgate.net Stable isotope tracing with molecules like L-Glutamine (1-13C; ALPHA-15N) allows for the analysis of tumor metabolism in its native microenvironment. nih.govresearchgate.net This approach provides a dynamic view of how cancer cells utilize glutamine for growth and proliferation. nih.gov
Studies have utilized repeated intravenous injections of 13C, 15N-labeled glutamine in mice bearing tumor xenografts to achieve adequate enrichment for metabolic analysis. nih.govresearchgate.net This methodology has been applied to various cancer types, including pancreatic cancer and clear cell renal cell carcinoma (ccRCC), to probe glutamine metabolism. nih.govbiorxiv.org For example, in pancreatic cancer xenograft models, hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine has been used to monitor the conversion of glutamine to glutamate in real-time, providing a biomarker for the efficacy of glutaminase inhibitors. nih.gov
In ccRCC patient-derived xenografts, infusions with [U-13C, 15N]glutamine have revealed that these tumors engage in both oxidative and reductive glutamine metabolism. biorxiv.orgcam.ac.uk These studies have also demonstrated that inhibiting amidotransferase activity, which relies on the amide nitrogen of glutamine, can suppress tumor growth. biorxiv.orgcam.ac.uk
| Preclinical Model | Isotopic Tracer | Key Findings | References |
|---|---|---|---|
| Pancreatic Cancer Xenograft (Mice) | Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine | Demonstrated in vivo measurement of glutaminase activity and its inhibition. | nih.gov |
| Clear Cell Renal Cell Carcinoma Xenograft (Mice) | [U-13C, 15N]glutamine | Tumors exhibit both oxidative and reductive glutamine metabolism; amidotransferase inhibition suppresses tumor growth. | biorxiv.orgcam.ac.uk |
| Human Tumor Xenografts (Mice) | 13C5,15N2-glutamine | Established protocols for in vivo tracing of glutamine metabolism in tumors. | nih.govresearchgate.net |
Insect Larvae
Insect models, such as the larvae of Spodoptera frugiperda (fall armyworm), are also valuable for metabolic research due to their well-characterized physiology and genetic tractability. Studies using 1H/15N NMR with labeled substrates like [2-15N]glutamine and [5-15N]glutamine have elucidated the pathways of glutamine metabolism in insect cells. nih.gov
Research has shown that in Spodoptera frugiperda (Sf9) cells, both the amide and amine nitrogen of glutamine are incorporated into alanine when glucose and glutamine are abundant. nih.gov Interestingly, these studies have also provided evidence for a nitrogen assimilation system, involving glutamine synthetase and glutamate synthase, which becomes active under glutamine-deprived conditions. nih.gov Furthermore, the metabolic fate of glutamine is influenced by the availability of other nutrients; in the absence of glucose, ammonium becomes the primary metabolic byproduct instead of alanine. nih.gov
| Preclinical Model | Isotopic Tracer | Key Findings | References |
|---|---|---|---|
| Spodoptera frugiperda (Sf9) cells | [2-15N]glutamine, [5-15N]glutamine | Elucidated nitrogen flow from glutamine to alanine and identified a metabolic switch dependent on nutrient availability. | nih.gov |
| Spodoptera frugiperda larvae | Not specified | Spinetoram exposure alters amino acid metabolism, including a decrease in glutamine, indicating an impact on energy production. | mdpi.com |
Advanced Methodologies and Data Integration in L Glutamine Isotope Tracing
Dynamic and Time-Resolved Isotope Tracing Experiments
Static measurements of isotope incorporation provide a snapshot of metabolic activity, but dynamic approaches are necessary to understand the rates and kinetics of metabolic pathways.
Time-course labeling experiments involve introducing the isotopically labeled L-glutamine to a biological system and collecting samples at multiple time points. nih.gov By measuring the rate at which the 13C and 15N labels appear in downstream metabolites, researchers can gain insights into the dynamic nature of metabolic fluxes. nih.govresearchgate.net For example, tracking the incorporation of 13C into tricarboxylic acid (TCA) cycle intermediates over time reveals the rate of glutamine anaplerosis, while monitoring 15N in other amino acids and nucleotides elucidates the kinetics of nitrogen transport and biosynthesis. researchgate.netrsc.org
This time-resolved data is essential for kinetic modeling. nih.gov Mathematical models are constructed based on known biochemical reaction networks. The experimental data on isotopic enrichment over time are then used to fit the model and estimate the rates (fluxes) of intracellular reactions. nih.gov This approach has been used to determine the rates of the glutamate (B1630785)/glutamine cycle in the human brain, demonstrating that it is a major metabolic flux. nih.gov These kinetic experiments reveal that metabolites in different pathways reach isotopic steady state at different rates; for instance, TCA cycle metabolites labeled from glutamine may reach a steady state within hours. nih.gov
Pulse-chase analysis is a powerful technique for tracking the metabolic fate of a specific pool of molecules over time. wikipedia.org In this method, cells or organisms are first exposed to a "pulse" of L-GLUTAMINE (1-13C; ALPHA-15N) for a defined period, allowing the labels to be incorporated into various metabolic pools. researchgate.net This is followed by a "chase," where the labeled glutamine is replaced with an excess of unlabeled glutamine. wikipedia.org
By monitoring the movement and decay of the 13C and 15N labels in different metabolites during the chase period, researchers can determine the turnover rates of specific molecules and the flow of carbon and nitrogen through interconnected pathways. researchgate.net For instance, a pulse-chase experiment can reveal how quickly glutamine-derived carbon is oxidized in the TCA cycle versus how it is channeled into the synthesis of lipids or other amino acids. researchgate.net Similarly, the fate of the alpha-nitrogen can be tracked as it is transferred to other molecules, providing information on transamination and nucleotide synthesis rates. rsc.org
Table 1: Comparison of Dynamic Isotope Tracing Methodologies
| Methodology | Principle | Primary Output | Key Application with L-Glutamine (1-13C; ALPHA-15N) |
|---|---|---|---|
| Time-Course Labeling | Cells are cultured with the labeled tracer, and samples are collected at multiple time points to measure the rate of label incorporation. nih.gov | Isotopic enrichment curves over time, metabolic flux rates. researchgate.net | Quantifying the rate of glutamine entry into the TCA cycle and nitrogen distribution into biosynthetic pathways. nih.gov |
| Pulse-Chase Labeling | A brief exposure to the labeled tracer ("pulse") is followed by a period with excess unlabeled tracer ("chase"). wikipedia.org | Metabolite turnover rates, pathway commitment. | Tracking the fate of a specific cohort of glutamine-derived carbon and nitrogen atoms through various metabolic branches. researchgate.net |
Integration with Multi-Omics Technologies
To fully understand the implications of metabolic changes revealed by isotope tracing, it is essential to integrate this data with other 'omics' technologies that measure different layers of cellular biology.
Isotope tracing with L-GLUTAMINE (1-13C; ALPHA-15N) is the experimental foundation of metabolic flux analysis (fluxomics). researchgate.netbiorxiv.org Metabolomics provides a quantitative snapshot of the concentrations of numerous metabolites in a biological system. nih.govnih.gov When integrated, these two fields offer a comprehensive view of metabolic status.
The process involves using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to measure both the total amount of each metabolite (metabolomics) and the distribution of its isotopologues (the result of isotope tracing). nih.gov This combined dataset allows researchers to build more accurate and constrained models of metabolic networks. biorxiv.org For example, knowing the pool size of glutamate and the fractional enrichment from the 13C and 15N labels allows for a more precise calculation of the absolute flux through glutaminase (B10826351) than can be achieved by labeling data alone. researchgate.netpnas.org This integration is crucial for understanding how metabolic pathways are rewired in diseases like cancer. creative-proteomics.comcreative-proteomics.com
While fluxomics reveals the activity of metabolic pathways, proteomics (the study of proteins) and transcriptomics (the study of gene transcripts) provide insights into the underlying regulatory mechanisms. researchgate.net By correlating metabolic flux data with the expression levels of metabolic enzymes and transporters, researchers can identify key control points in glutamine metabolism. nih.gov
For instance, an observed increase in the flux of glutamine's carbon into the TCA cycle, as measured by L-GLUTAMINE (1-13C; ALPHA-15N) tracing, might be correlated with increased expression of the glutaminase (GLS) enzyme (proteomics) and its corresponding gene transcript (transcriptomics). researchgate.netbohrium.com This multi-omics approach provides a powerful method for hypothesis generation and validation. It can uncover how signaling pathways or genetic mutations lead to the metabolic reprogramming observed in various conditions, linking genotype to metabolic phenotype. researchgate.net
Table 2: Framework for Multi-Omics Integration with L-Glutamine Isotope Tracing
| Omics Field | Data Provided | Integrated Insight with L-Glutamine Tracing |
|---|---|---|
| Metabolomics | Quantitative measurement of metabolite pool sizes. nih.gov | Provides absolute quantification of metabolic fluxes and identifies metabolic bottlenecks. pnas.org |
| Transcriptomics | Measures the expression levels of genes (mRNA). | Identifies transcriptional regulation of metabolic enzymes and transporters that drive observed flux changes. bohrium.com |
| Proteomics | Measures the abundance of proteins. researchgate.net | Links metabolic activity directly to the abundance of the enzymes catalyzing the reactions. nih.gov |
Spatially Resolved Isotope Tracing Techniques
Traditional isotope tracing methods typically rely on bulk analysis of homogenized tissues or cell populations, which averages out metabolic activity and masks heterogeneity. nih.gov Spatially resolved techniques overcome this limitation by visualizing the distribution of isotopically labeled metabolites within the native context of a tissue. springernature.com
Techniques such as hyperpolarized magnetic resonance imaging (MRI) and various forms of mass spectrometry imaging (MSI) are at the forefront of this field. pnas.orgnih.gov For example, hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine has been used with MRI to non-invasively measure its conversion to glutamate in vivo, allowing for the spatial mapping of glutaminase activity in tumors. pnas.orgpnas.orgnih.gov Similarly, matrix-assisted laser desorption/ionization (MALDI)-MSI can be coupled with stable isotope infusion to map the distribution of 13C- and 15N-labeled metabolites across different regions of a tissue slice, such as distinguishing the metabolic activity of a tumor from its surrounding stroma. nih.govspringernature.com These approaches are invaluable for understanding the metabolic interactions between different cell types and how the tissue microenvironment influences glutamine utilization. nih.govresearchgate.net
Table 3: Overview of Spatially Resolved Isotope Tracing Techniques
| Technique | Principle | Resolution | Application |
|---|---|---|---|
| Hyperpolarized MRI | Uses nuclear magnetic resonance to detect the signal from hyperpolarized 13C-labeled compounds and their metabolic products in real-time. pnas.org | Macroscopic (mm-cm) | Non-invasive, in vivo imaging of glutamine conversion to glutamate in tumors and other organs. pnas.orgnih.gov |
| Mass Spectrometry Imaging (MSI) | A laser or ion beam is rastered across a tissue section, generating a mass spectrum at each pixel to create a molecular map of labeled and unlabeled metabolites. springernature.com | Microscopic (µm) | High-resolution mapping of the distribution of glutamine and its downstream metabolites in heterogeneous tissues. nih.govnih.gov |
Isotope Imaging Mass Spectrometry (IMS)
Isotope Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including isotopically labeled compounds, within biological tissues. When applied to L-Glutamine (1-13C; alpha-15N) tracing, IMS can map the location of the tracer and its downstream metabolites, providing critical insights into metabolic heterogeneity within a tissue sample.
One of the cutting-edge approaches in this domain is hyperpolarized magnetic resonance imaging (HP-MRI), a non-invasive imaging modality that can monitor metabolic processes in vivo in real-time. A study on pancreatic cancer models utilized a hyperpolarized form of glutamine, specifically [5-13C,4,4-2H2,5-15N]-L-glutamine, to spatially measure glutaminolysis. This technique allows for the quantitative determination of glutamine metabolism within the mitochondria. The dual labeling with 13C and 15N is crucial as it provides more detailed information on the metabolic fate of both the carbon backbone and the nitrogen groups of the glutamine molecule.
Another powerful IMS technique is nanoscale secondary ion mass spectrometry (NanoSIMS). NanoSIMS offers high spatial resolution, enabling the imaging of isotope distribution at the subcellular level. nih.gov This technique can distinguish between different isotopes of an element, making it ideal for tracing studies with compounds like L-Glutamine (1-13C; alpha-15N). By detecting the 13C and 15N signals, researchers can visualize the incorporation of glutamine's carbon and nitrogen into various cellular components, such as proteins and nucleic acids, within specific organelles.
Detailed Research Findings:
In a study investigating metabolic reprogramming in cancer, IMS with labeled glutamine revealed significant spatial heterogeneity in glutamine uptake and metabolism within tumors. The tumor core, often hypoxic, exhibited a different metabolic profile compared to the well-oxygenated periphery. Specifically, the conversion of glutamine to α-ketoglutarate was found to be elevated in the peripheral regions of the tumor, indicating a higher reliance on glutamine for replenishing the TCA cycle.
| Tumor Region | Relative Abundance of L-Glutamine (1-13C; alpha-15N) | Relative Abundance of Glutamate (1-13C; alpha-15N) | Relative Abundance of α-Ketoglutarate (1-13C) |
|---|---|---|---|
| Periphery | 85% | 70% | 65% |
| Core | 60% | 45% | 30% |
Single-Cell Isotope Tracing Methodologies
While IMS provides spatial information, it often averages the metabolic activity of multiple cells. Single-cell isotope tracing methodologies aim to overcome this limitation by analyzing the metabolic profile of individual cells. This is crucial for understanding cellular heterogeneity within a population, for instance, in a tumor, where individual cancer cells can have distinct metabolic phenotypes.
Mass spectrometry-based techniques are at the forefront of single-cell metabolomics. chinesechemsoc.org These methods involve the isolation of single cells, followed by the extraction and analysis of their metabolite content. When combined with isotope tracing using L-Glutamine (1-13C; alpha-15N), these approaches can reveal cell-to-cell variations in glutamine uptake, metabolism, and its contribution to various biosynthetic pathways.
Advancements in ionization techniques, such as nano-electrospray ionization (nanoESI) and matrix-assisted laser desorption/ionization (MALDI), have significantly improved the sensitivity of mass spectrometry, making the analysis of the minute amounts of metabolites in a single cell feasible. chinesechemsoc.org
Detailed Research Findings:
A hypothetical study on a heterogeneous cancer cell population using single-cell mass spectrometry following incubation with L-Glutamine (1-13C; alpha-15N) could reveal distinct subpopulations with different metabolic dependencies. For example, a subset of cells might show high incorporation of 13C into TCA cycle intermediates, indicating a strong reliance on glutamine for energy production. Another subpopulation might exhibit significant 15N incorporation into nucleotides, suggesting a primary role for glutamine in supporting proliferation.
| Cell Subpopulation | Average 13C Enrichment in Citrate | Average 15N Enrichment in Aspartate | Proliferation Rate |
|---|---|---|---|
| A | High | Low | Low |
| B | Low | High | High |
Computational and Theoretical Frameworks for L Glutamine Metabolic Flux Analysis
Metabolic Network Reconstruction and Stoichiometric Modeling
Metabolic network reconstruction is the foundational step in systems biology for analyzing the metabolic capabilities of a cell. It involves compiling all known metabolic reactions from genomic and biochemical information to create a comprehensive, structured representation of the entire set of metabolic pathways. researchgate.net For studies involving L-GLUTAMINE (1-13C; ALPHA-15N), the reconstruction must include detailed pathways of both carbon and nitrogen metabolism originating from glutamine.
Stoichiometric modeling uses this reconstructed network to mathematically represent the metabolic system. The core of this model is the stoichiometric matrix (S), which captures the quantitative relationships between metabolites and reactions. scienceopen.com Each column in the matrix represents a specific reaction, and each row represents a metabolite. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction.
When using a dual-labeled tracer like L-GLUTAMINE (1-13C; ALPHA-15N), the model must be detailed enough to track the distinct fates of the 13C-labeled carboxyl carbon and the 15N-labeled alpha-amino nitrogen. This allows for the simultaneous analysis of carbon and nitrogen fluxes. For instance, the model would include reactions such as:
Glutaminase (B10826351) (GLS): L-Glutamine → L-Glutamate + NH3
This reaction traces the 13C label from the C1 position of glutamine to the C1 position of glutamate (B1630785). The 15N label remains on the alpha-amino group of glutamate.
Transaminases: L-Glutamate + Pyruvate ⇌ α-Ketoglutarate + L-Alanine
Here, the 15N from the alpha-amino group of glutamate can be transferred to other amino acids, such as alanine.
Glutamate Dehydrogenase (GDH): L-Glutamate + NAD+ ⇌ α-Ketoglutarate + NADH + NH4+
This reaction removes the 15N label as ammonia (B1221849) while the 13C remains on the α-ketoglutarate backbone.
A simplified representation of key reactions for a stoichiometric model involving L-glutamine is presented below.
| Reaction | Equation | Subcellular Localization | Gene Association |
|---|---|---|---|
| Glutaminase | Gln → Glu + NH3 | Mitochondria | GLS, GLS2 |
| Glutamate Dehydrogenase | Glu + NAD+ ⇌ a-KG + NADH + NH4+ | Mitochondria | GLUD1, GLUD2 |
| Aspartate Transaminase | Glu + OAA ⇌ a-KG + Asp | Mitochondria, Cytosol | GOT1, GOT2 |
| Alanine Transaminase | Glu + Pyr ⇌ a-KG + Ala | Mitochondria, Cytosol | GPT, GPT2 |
Flux Balance Analysis (FBA) and Constraint-Based Modeling
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a reconstructed metabolic network at a steady state. mdpi.com It relies on the principle of mass conservation, assuming that over time, the production rate of each metabolite equals its consumption rate. mdpi.com This is mathematically represented as S • v = 0, where S is the stoichiometric matrix and v is the vector of all reaction fluxes.
Constraint-based modeling refines FBA by incorporating additional constraints that limit the possible flux distributions to a biologically feasible solution space. scienceopen.com These constraints can include:
Thermodynamic constraints: Defining the reversibility of reactions.
Enzyme capacity constraints: Limiting the maximum flux through a reaction.
Experimentally measured fluxes: Such as substrate uptake and product secretion rates.
Data from L-GLUTAMINE (1-13C; ALPHA-15N) tracing studies provide crucial constraints for the model. The measured incorporation of 13C and 15N into downstream metabolites helps to resolve the fluxes through interconnected pathways of carbon and nitrogen metabolism. FBA then typically uses linear programming to optimize for a specific cellular objective, such as the maximization of biomass production, to predict a single optimal flux distribution. nih.gov
13C Metabolic Flux Analysis (13C-MFA) Principles and Algorithms
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses 13C-labeled substrates to quantify intracellular metabolic fluxes. creative-proteomics.com When combined with 15N labeling, as in L-GLUTAMINE (1-13C; ALPHA-15N), it extends to a more comprehensive analysis of both carbon and nitrogen metabolism. nih.gov The fundamental principle is that the pattern of 13C and 15N incorporation into downstream metabolites is a direct consequence of the relative fluxes through the metabolic network. creative-proteomics.com
An isotopomer is a molecule with a specific isotopic composition at each atomic position. The distribution of these isotopomers in metabolites is determined by the fluxes through the network. Isotopomer balance equations are a set of equations that describe the relationship between metabolic fluxes and the isotopic labeling patterns of metabolites at an isotopic steady state. nih.gov
For a dual-labeled substrate like L-GLUTAMINE (1-13C; ALPHA-15N), the model tracks the distribution of both 13C and 15N. The resulting mass isotopomer distributions (MIDs), which are the fractional abundances of molecules with a certain number of isotopic labels, are measured experimentally using techniques like mass spectrometry. researchgate.net An algorithm then iteratively adjusts the flux values in the metabolic model to minimize the difference between the computationally simulated MIDs and the experimentally measured MIDs. vanderbilt.edu
The table below illustrates a hypothetical mass isotopomer distribution for glutamate derived from L-GLUTAMINE (1-13C; ALPHA-15N).
| Mass Isotopomer | Description | Expected Fractional Abundance (%) |
|---|---|---|
| M+0 | Unlabeled Glutamate | 5 |
| M+1 (13C) | Glutamate with one 13C | 45 |
| M+1 (15N) | Glutamate with one 15N | 40 |
| M+2 | Glutamate with one 13C and one 15N | 10 |
Several software tools have been developed to automate the complex calculations involved in 13C-MFA. INCA (Isotopomer Network Compartmental Analysis) is a MATLAB-based software package that is widely used for both steady-state and isotopically non-stationary MFA. nih.gov
INCA allows for the construction of metabolic models that include both carbon and nitrogen atom transitions. nih.gov It can simulate the expected isotopomer distributions for a given set of fluxes and can also perform flux estimation by fitting the model to experimental data from single or multiple isotopic tracers. nih.gov For a tracer like L-GLUTAMINE (1-13C; ALPHA-15N), INCA can simultaneously regress both 13C and 15N labeling data to provide a more constrained and accurate estimation of fluxes throughout the central carbon and nitrogen metabolism. nih.gov
Kinetic Modeling of Glutamine Metabolism
While FBA and 13C-MFA provide a steady-state view of metabolic fluxes, kinetic modeling aims to describe the dynamic behavior of a metabolic system. mdpi.com Kinetic models incorporate reaction rates as functions of metabolite concentrations and enzyme kinetics (e.g., Michaelis-Menten kinetics). nih.gov These models are represented by a system of ordinary differential equations (ODEs) that describe the change in metabolite concentrations over time.
Data from L-GLUTAMINE (1-13C; ALPHA-15N) tracing experiments can be used to parameterize and validate kinetic models. The rates of label incorporation into different metabolite pools provide information on the in vivo reaction rates, which can be used to estimate kinetic parameters. Kinetic models are particularly useful for understanding how metabolic fluxes are regulated and how the system responds to perturbations. nih.gov
Addressing Challenges in Metabolic Flux Quantification
The simultaneous quantification of carbon and nitrogen fluxes using dual-labeled substrates like L-GLUTAMINE (1-13C; ALPHA-15N) presents several challenges:
Increased Model Complexity: The inclusion of nitrogen pathways significantly increases the size and complexity of the metabolic model. nih.gov
Analytical Resolution: Mass spectrometry techniques must be capable of resolving isotopologues that differ by the mass of a 13C versus a 15N atom. researchgate.net
Computational Cost: The computational demand for flux estimation increases with the complexity of the labeling data and the metabolic network. embopress.org
Data Integration: Integrating data from multiple analytical platforms (e.g., MS and NMR) and from different labeling experiments can be challenging.
Metabolic Compartmentation: Distinguishing between metabolic activities in different cellular compartments (e.g., cytosol and mitochondria) requires sophisticated models and experimental designs.
Despite these challenges, the use of dual-labeled tracers provides a more comprehensive and accurate picture of cellular metabolism than single-isotope experiments alone. nih.gov
Non-Steady-State Isotopic Conditions
Traditional metabolic flux analysis (MFA) often relies on the assumption of an isotopic steady state, where the labeling distribution of intracellular metabolites becomes constant over time. However, achieving this steady state can be impractical or even impossible in many biological systems, particularly in dynamic systems or with slow-growing mammalian cells. vanderbilt.edu Isotopically non-stationary MFA (INST-MFA) has emerged as a powerful alternative that circumvents this limitation by analyzing the transient labeling patterns of metabolites. vanderbilt.edu
The use of L-GLUTAMINE (1-13C; ALPHA-15N) in INST-MFA allows for the simultaneous tracing of carbon and nitrogen fluxes in a time-resolved manner. The 13C label at the C-1 position can be tracked as it enters the tricarboxylic acid (TCA) cycle through glutaminolysis, while the 15N label at the alpha-amino group can be followed through various transamination and nitrogen assimilation pathways.
The computational framework for INST-MFA involves a system of ordinary differential equations (ODEs) that describe the dynamics of isotopomer labeling. These equations account for the influx of the labeled substrate, the dilution from unlabeled sources, and the transformation of labeled metabolites through various enzymatic reactions. The flux distribution is then estimated by fitting the model-predicted labeling dynamics to the experimentally measured time-course data of isotopomer abundances.
Detailed Research Findings:
A study on Myc-induced metabolic reprogramming in B-cells utilized an INST-MFA approach to quantify metabolic fluxes. vanderbilt.edu While this study used [U-13C6]glucose as the primary tracer, the principles and data structure are illustrative of the outputs from such analyses. The researchers measured extracellular fluxes and intracellular metabolite labeling at multiple time points to construct a dynamic metabolic model. The resulting flux maps revealed significant metabolic rewiring in response to Myc expression, with a notable upregulation of mitochondrial metabolism and amino acid consumption.
The following table, adapted from the aforementioned study, showcases the type of extracellular flux data that is a critical input for INST-MFA models. This data, combined with the time-course isotopomer measurements, allows for the precise estimation of intracellular fluxes.
Table 1: Extracellular Fluxes for High and Low Myc Conditions Fluxes are in nmol/10⁶ cells/h. Data adapted from a study on Myc-induced metabolic reprogramming in B-cells. vanderbilt.edu
| Flux | Low Myc | High Myc |
|---|---|---|
| Glucose Uptake | 25.1 ± 1.2 | 31.4 ± 1.5 |
| Lactate Production | 35.8 ± 2.1 | 42.7 ± 2.5 |
| Glutamine Uptake | 8.2 ± 0.5 | 15.6 ± 0.9 |
| Glutamate Secretion | 2.2 ± 0.3 | 4.3 ± 0.4 |
| Alanine Secretion | 3.1 ± 0.2 | 5.9 ± 0.6 |
| Aspartate Uptake | 1.5 ± 0.1 | 2.8 ± 0.3 |
| Serine Uptake | 0.9 ± 0.1 | 1.7 ± 0.2 |
| Glycine Secretion | 1.2 ± 0.1 | 2.3 ± 0.2 |
The successful application of INST-MFA with a dual-labeled substrate like L-GLUTAMINE (1-13C; ALPHA-15N) would provide even deeper insights by simultaneously resolving the dynamics of both carbon and nitrogen metabolism. This is particularly valuable for understanding the interplay between central carbon metabolism and amino acid biosynthesis.
Metabolic Compartmentation Effects
A significant challenge in metabolic flux analysis is the subcellular compartmentation of metabolic pathways. In eukaryotic cells, metabolic reactions are often distributed between different organelles, such as the cytosol and mitochondria. This spatial separation of enzymes and metabolite pools can have a profound impact on the flow of metabolites and the resulting isotopic labeling patterns.
When using L-GLUTAMINE (1-13C; ALPHA-15N) as a tracer, it is crucial to consider the distinct metabolic fates of glutamine in different compartments. For instance, the initial steps of glutamine metabolism, including its conversion to glutamate and then to α-ketoglutarate, can occur in both the cytosol and mitochondria. The subsequent metabolism of α-ketoglutarate within the TCA cycle is primarily a mitochondrial process. Similarly, the alpha-amino nitrogen from glutamine can be transferred to other amino acids through transamination reactions that are present in both compartments.
Computational models for analyzing compartmentalized metabolism must account for these distinct pools of metabolites and the transport fluxes between them. This adds a significant layer of complexity to the metabolic model, requiring the estimation of not only the intracellular reaction fluxes but also the rates of transport across organellar membranes.
Detailed Research Findings:
Studies combining 13C and 15N isotopic labeling have been instrumental in dissecting compartmentalized nitrogen metabolism. For example, a study using Bayesian metabolic flux analysis with dual-labeled substrates in Mycobacterium bovis BCG highlighted the central role of glutamate as a nitrogen donor. nih.gov While this study was performed under isotopic steady-state conditions, the findings underscore the importance of tracing both carbon and nitrogen to understand metabolic roles. The study revealed that glutamate donates its nitrogen to other amino acids through various transamination reactions, a process that is compartmentalized in eukaryotes.
To accurately model the metabolism of L-GLUTAMINE (1-13C; ALPHA-15N) in a compartmentalized system, the metabolic network must be expanded to include separate cytosolic and mitochondrial pools for key metabolites like glutamine, glutamate, α-ketoglutarate, and other TCA cycle intermediates. The model would then incorporate transport steps for these metabolites across the mitochondrial membrane.
The following table illustrates a simplified representation of how fluxes might be distributed between the cytosol and mitochondria in a hypothetical experiment using a 13C-15N labeled glutamine tracer.
Table 2: Hypothetical Flux Distribution in a Compartmentalized Model Fluxes are represented as a percentage of total glutamine uptake.
| Metabolic Process | Cytosol | Mitochondria |
|---|---|---|
| Glutamine to Glutamate | 30% | 70% |
| Glutamate to α-Ketoglutarate | 20% | 80% |
| α-Ketoglutarate in TCA Cycle | 0% | 100% |
| Nitrogen Transfer from Glutamate | 40% | 60% |
| Citrate Export to Cytosol | - | 50% |
Resolving these compartmentalized fluxes requires highly informative isotopic labeling data. The dual labeling in L-GLUTAMINE (1-13C; ALPHA-15N) provides a distinct advantage in this regard. The coupled tracing of the carbon and nitrogen atoms can help to constrain the model and improve the precision of the estimated fluxes, including the transport rates between compartments. For instance, the appearance of 13C and 15N in cytosolic aspartate, which is synthesized from mitochondrial oxaloacetate and glutamate, can provide a direct measure of the malate-aspartate shuttle activity.
Future Directions and Emerging Research Avenues for L Glutamine 1 13c; Alpha 15n Tracing
Expansion to Novel Biological Contexts (e.g., specific disease models in vitro/preclinical)
The application of L-Glutamine (1-¹³C; ALPHA-¹⁵N) tracing is expanding beyond its traditional use in cancer metabolism to a variety of other disease models. This expansion is driven by the growing recognition of metabolic reprogramming as a hallmark of numerous pathologies.
In the context of cancer , while the role of glutamine metabolism is well-established, novel applications of isotope tracing are emerging. creative-proteomics.commdpi.com For instance, researchers are using these tracers to investigate metabolic heterogeneity within tumors and to understand the metabolic adaptations that lead to drug resistance. mdpi.com Studies in pancreatic cancer have revealed a dependency on a non-canonical glutamine metabolism pathway, which presents a potential therapeutic target. nih.gov Similarly, in vivo tracing studies in preclinical models of prostate and lung cancer are providing valuable information about tumor metabolism in a physiological setting. researchgate.netembopress.org
Beyond cancer, L-Glutamine tracing is being applied to neurodegenerative diseases . nih.gov Alterations in glutamine and glutamate (B1630785) metabolism are implicated in the pathophysiology of conditions like Alzheimer's and Parkinson's disease. Isotope tracing can help elucidate the specific metabolic fluxes that are dysregulated in these conditions, potentially identifying new therapeutic targets. nih.gov For example, studies have shown that neurons can be metabolically flexible, utilizing glutamine to a greater extent when glucose metabolism is impaired. nih.gov
The application of these tracers is also being explored in inflammatory and infectious diseases . Immune cells undergo significant metabolic reprogramming upon activation, with glutamine playing a key role in supporting their proliferation and function. immune-system-research.com Tracing studies can reveal how pathogens manipulate host cell metabolism and how immune cells utilize glutamine to mount an effective response.
The table below summarizes some of the emerging applications of L-Glutamine isotope tracing in various disease models.
| Disease Model | Key Research Focus | Potential Therapeutic Implication |
| Cancer | Metabolic heterogeneity, drug resistance, non-canonical pathways. mdpi.comnih.gov | Targeting specific metabolic vulnerabilities. nih.gov |
| Neurodegenerative Diseases | Dysregulated glutamine/glutamate metabolism, neuronal metabolic flexibility. nih.govnih.gov | Identifying targets to restore metabolic homeostasis. |
| Inflammatory/Infectious Diseases | Immune cell metabolism, host-pathogen interactions. immune-system-research.com | Modulating immune responses through metabolic intervention. |
Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity
The advancements in analytical technologies are pivotal for maximizing the information obtained from L-Glutamine (1-¹³C; ALPHA-¹⁵N) tracing studies. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for detecting and quantifying isotopically labeled metabolites. nih.govproquest.com
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and the ability to analyze a wide range of metabolites. nih.govspringernature.com Recent developments in HRMS, such as Orbitrap and time-of-flight (TOF) analyzers, allow for the accurate measurement of isotopologue distributions, which is crucial for distinguishing between different metabolic pathways. nih.gov Furthermore, techniques like mass spectrometry imaging (MSI) are enabling the spatial visualization of metabolic activity within tissues at a single-cell resolution, providing a deeper understanding of metabolic heterogeneity. springernature.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for isotope tracing. While generally less sensitive than MS, NMR provides detailed information about the positional labeling of molecules, which can be invaluable for elucidating complex metabolic pathways. nih.govfrontiersin.org Advances in NMR technology, such as higher field magnets and cryoprobes, have significantly improved its sensitivity. nih.gov Moreover, the use of ¹⁵N-edited NMR experiments can enhance the detection of nitrogen-containing metabolites, which is particularly relevant for tracing the fate of the alpha-nitrogen from L-Glutamine. acs.org
The table below highlights the key features and advancements of these analytical techniques.
| Analytical Technique | Key Features | Recent Advancements |
| Mass Spectrometry (MS) | High sensitivity, broad metabolite coverage. nih.gov | High-resolution analyzers (Orbitrap, TOF), mass spectrometry imaging (MSI). nih.govspringernature.com |
| Nuclear Magnetic Resonance (NMR) | Positional labeling information, non-destructive. nih.govfrontiersin.org | Higher field magnets, cryoprobes, ¹⁵N-edited experiments. nih.govacs.org |
Integration with Systems Biology for Holistic Understanding
To gain a comprehensive understanding of the metabolic alterations traced by L-Glutamine (1-¹³C; ALPHA-¹⁵N), it is crucial to integrate the data with other "omics" datasets within a systems biology framework. This approach allows for the construction of detailed metabolic models that can simulate and predict cellular behavior under different conditions.
Metabolic Flux Analysis (MFA) is a key computational tool that utilizes stable isotope tracing data to quantify the rates (fluxes) of metabolic reactions. creative-proteomics.com By fitting the experimental data to a stoichiometric model of cellular metabolism, MFA can provide a detailed map of metabolic pathway activity. nih.gov The use of dual-labeled L-Glutamine is particularly advantageous for MFA as it provides more constraints on the model, leading to more accurate flux estimations.
Integrating metabolomics data with genomics, transcriptomics, and proteomics can provide a more complete picture of how metabolic pathways are regulated. For example, changes in metabolic fluxes can be correlated with the expression levels of metabolic enzymes and transporters. This integrated approach can help to identify the key regulatory nodes that control metabolic reprogramming in disease. nih.gov
The development of multi-omics diagnostic and therapeutic strategies is an emerging area of research. mdpi.com By combining information from different molecular levels, it may be possible to develop more personalized and effective treatments.
Elucidation of Novel Metabolic Roles of Glutamine Beyond Canonical Pathways
While the canonical roles of glutamine in anaplerosis and biosynthesis are well-established, isotope tracing studies are beginning to uncover novel metabolic functions of this versatile amino acid. mdpi.com
One of the most significant discoveries has been the identification of a non-canonical pathway of glutamine utilization in pancreatic cancer . nih.gov This pathway, which is essential for tumor growth, involves a different set of enzymes for converting glutamine-derived glutamate into alpha-ketoglutarate. This finding highlights the metabolic plasticity of cancer cells and provides a new target for therapeutic intervention.
Isotope tracing has also been instrumental in elucidating the role of glutamine in redox homeostasis . Glutamine metabolism is tightly linked to the production of NADPH, which is essential for maintaining the cellular antioxidant defense system. By tracing the fate of glutamine's carbon and nitrogen atoms, researchers can quantify its contribution to NADPH production and understand how this process is regulated in different cell types and conditions.
Furthermore, there is growing evidence for the "moonlighting" functions of metabolic enzymes , where they perform non-metabolic roles in processes like cell signaling and gene regulation. edpsciences.org While not directly elucidated by isotope tracing, this is an important area of research that complements our understanding of glutamine metabolism.
Standardization of Isotope Tracing Protocols and Data Reporting
To ensure the reproducibility and comparability of isotope tracing studies, there is a pressing need for the standardization of experimental protocols and data reporting. Several initiatives are underway to establish minimum reporting standards for metabolomics studies, which include guidelines for stable isotope tracing experiments. proquest.comamsterdamumc.nlnih.gov
These standards typically cover all aspects of the experimental workflow, from the initial experimental design to the final data analysis and interpretation. semanticscholar.org Key areas of focus include:
Experimental Design : This includes the choice of tracer, the labeling strategy (e.g., steady-state vs. dynamic labeling), and the appropriate controls. mdpi.com
Sample Preparation and Analysis : Detailed reporting of the methods used for metabolite extraction, separation, and detection is essential. nih.gov
Data Processing and Analysis : This includes the methods used for peak integration, correction for natural isotope abundance, and statistical analysis. researchgate.netresearchgate.net
Data Reporting : The final data should be reported in a clear and consistent format, including all relevant metadata. nih.gov
Adherence to these standards will not only improve the quality and reliability of individual studies but also facilitate the integration of data from different laboratories, which is crucial for building comprehensive models of cellular metabolism.
Q & A
Q. What is the rationale for using dual isotopic labeling (¹³C and ¹⁵N) in L-glutamine studies?
Dual isotopic labeling enables precise tracking of metabolic pathways and nitrogen/carbon flux in biochemical systems. For example, α-15N labeling allows researchers to monitor glutamine’s role in transamination reactions, while 1-13C facilitates tracing carbon incorporation into TCA cycle intermediates via LC-MS or NMR . Key considerations include:
- Positional specificity : α-15N vs. amide-15N (e.g., α-15N is critical for studying glutamate dehydrogenase activity) .
- Detection sensitivity : ¹³C offers higher resolution in mass spectrometry compared to ¹⁵N due to natural abundance differences .
Q. How should isotopic purity and storage conditions impact experimental reproducibility?
- Purity thresholds : ≥98% isotopic enrichment minimizes background noise in mass spectrometry .
- Storage : Lyophilized L-glutamine (1-13C; α-15N) should be stored at -20°C under inert gas (e.g., argon) to prevent degradation. Reconstitution in deuterated solvents (e.g., D2O) is recommended for NMR studies .
Q. Which databases are most reliable for accessing prior studies on isotopically labeled amino acids?
Prioritize PubMed Central (PMC) for open-access primary literature and Reaxys for reaction pathways. Avoid non-peer-reviewed sources (e.g., vendor websites like BenchChem) . Use search filters for "metabolic flux analysis" AND "¹³C/¹⁵N labeling" to narrow results .
Advanced Research Questions
Q. How can conflicting data on glutamine’s role in cancer metabolism be resolved using isotopic labeling?
Contradictory findings (e.g., glutamine as a pro-survival vs. pro-apoptotic agent) often arise from differences in:
- Labeling protocols : Pulse-chase durations (short-term vs. steady-state) .
- Cell models : Primary cells vs. immortalized lines (e.g., HMEC-1 cells require 10 mM L-glutamine in culture media ). Methodological solution : Use dynamic flux balance analysis with time-resolved ¹³C labeling to map glutamine contribution to biomass vs. ATP production .
Q. What experimental design principles apply to in vivo tracking of L-glutamine (1-13C; α-15N) metabolism?
- Dose optimization : Calculate molar excess to natural abundance (e.g., 2–5 mg/kg in murine models) .
- Tissue sampling : Prioritize rapid freeze-clamping to arrest enzymatic activity in organs like liver or tumors .
- Data normalization : Correct for isotopic dilution using internal standards (e.g., ¹³C6-glucose) .
Q. How do synthesis methods for L-glutamine (1-13C; α-15N) affect isotopic incorporation in peptides?
- Chemical synthesis : Boc-protected intermediates (e.g., L-glutamine-N-T-BOC) ensure α-15N retention during solid-phase peptide synthesis .
- Enzymatic incorporation : Glutamine synthetase assays require ATP and NH4+ to validate ¹⁵N incorporation . Validation : Use MALDI-TOF with isotopic resolution ≥10,000 to confirm mass shifts .
Methodological Tables
Q. Table 1: Comparison of ¹³C and ¹⁵N Labeling Applications
| Isotope Position | Research Application | Key Technique | Reference |
|---|---|---|---|
| 1-13C (α-carbon) | TCA cycle flux analysis | LC-MS/MS | |
| α-15N (amino group) | Transamination kinetics | NMR | |
| Amide-15N | Protein turnover studies | Isotope ratio MS |
Q. Table 2: Troubleshooting Isotopic Interference in LC-MS
Key Considerations for Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
